![molecular formula C48H27Cl3 B13125676 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is an organic compound characterized by a central benzene ring substituted with three phenyl rings, each bearing a 4-chlorophenyl ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-tribromobenzene and 4-chlorophenylacetylene.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 1,3,5-tribromobenzene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst, copper(I) iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions, including catalyst loading, temperature, and reaction time, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
科学的研究の応用
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: It is employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: The compound’s ability to undergo redox reactions makes it suitable for use in chemical sensors and biosensors.
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
作用機序
The mechanism of action of 1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s extended π-conjugated system allows it to participate in charge transfer processes, making it effective in electronic applications. Additionally, its ability to form stable complexes with transition metals contributes to its catalytic activity.
類似化合物との比較
Similar Compounds
- 1,3,5-tris(4-aminophenyl)benzene
- 1,3,5-tris(4-carboxyphenyl)benzene
- 1,3,5-tris(4-bromophenyl)benzene
Uniqueness
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene is unique due to the presence of 4-chlorophenyl ethynyl groups, which impart distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications.
特性
分子式 |
C48H27Cl3 |
|---|---|
分子量 |
710.1 g/mol |
IUPAC名 |
1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene |
InChI |
InChI=1S/C48H27Cl3/c49-46-25-13-37(14-26-46)4-1-34-7-19-40(20-8-34)43-31-44(41-21-9-35(10-22-41)2-5-38-15-27-47(50)28-16-38)33-45(32-43)42-23-11-36(12-24-42)3-6-39-17-29-48(51)30-18-39/h7-33H |
InChIキー |
WWPZIIKGHGZRPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
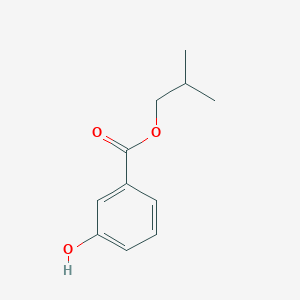
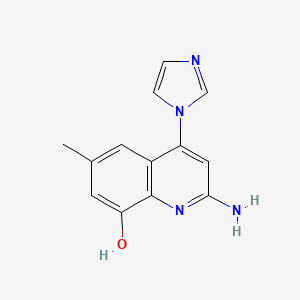
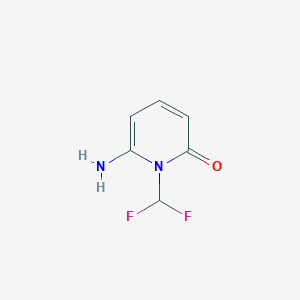

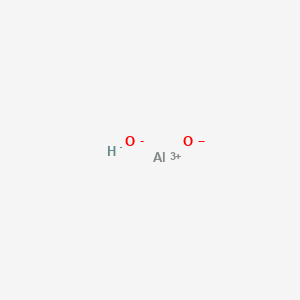
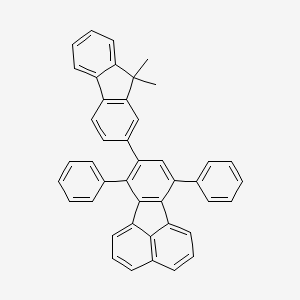
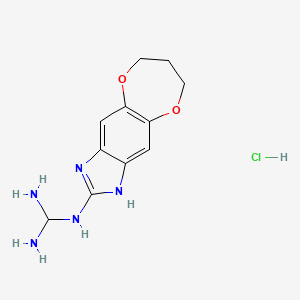

![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
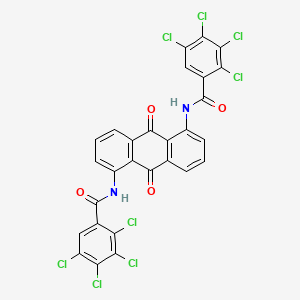
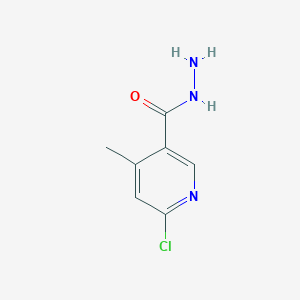
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)
![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
